6,6-Difluoro-2-methylhexan-3-amine
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Overview
Description
6,6-Difluoro-2-methylhexan-3-amine is an organic compound with the molecular formula C7H15F2N. It is a liquid at room temperature and has a molecular weight of 151.2 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the sixth carbon and a methyl group attached to the second carbon of the hexane chain, with an amine group at the third carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-methylhexan-3-amine typically involves the fluorination of a precursor compound. One common method is the reaction of 2-methylhexan-3-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure high purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed in the purification process .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-2-methylhexan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other functionalized compounds.
Scientific Research Applications
6,6-Difluoro-2-methylhexan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-2-methylhexan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards its target. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
6,6-Difluorohexan-3-amine: Lacks the methyl group at the second carbon.
2-Methylhexan-3-amine: Lacks the fluorine atoms at the sixth carbon.
6-Fluoro-2-methylhexan-3-amine: Contains only one fluorine atom at the sixth carbon.
Uniqueness
6,6-Difluoro-2-methylhexan-3-amine is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C7H15F2N |
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Molecular Weight |
151.20 g/mol |
IUPAC Name |
6,6-difluoro-2-methylhexan-3-amine |
InChI |
InChI=1S/C7H15F2N/c1-5(2)6(10)3-4-7(8)9/h5-7H,3-4,10H2,1-2H3 |
InChI Key |
NUWQNPUZNCEYCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(F)F)N |
Origin of Product |
United States |
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